![molecular formula C55H91NO5 B12902967 3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole CAS No. 142967-38-2](/img/structure/B12902967.png)
3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two decyloxy-substituted phenyl groups at the 3 and 5 positions of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of terminal alkynes with nitrile oxides. This reaction can be catalyzed by copper (I) acetylides, leading to the formation of isoxazole rings . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of 3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole typically involves scalable and solvent-free synthesis methods. For instance, the use of ball-milling conditions with a recyclable copper/aluminum oxide nanocomposite catalyst allows for the efficient production of 3,5-isoxazoles in moderate to excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the isoxazole ring.
Aplicaciones Científicas De Investigación
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π–π stacking interactions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(3,5-bis(methoxy)phenyl)isoxazole
- 3,5-Bis(3,5-bis(ethoxy)phenyl)isoxazole
- 3,5-Bis(3,5-bis(butyloxy)phenyl)isoxazole
Uniqueness
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole is unique due to the presence of long decyloxy chains, which can influence its solubility, stability, and biological activity. The length of the alkyl chains can affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.
Propiedades
Número CAS |
142967-38-2 |
|---|---|
Fórmula molecular |
C55H91NO5 |
Peso molecular |
846.3 g/mol |
Nombre IUPAC |
3,5-bis(3,5-didecoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C55H91NO5/c1-5-9-13-17-21-25-29-33-37-57-50-41-48(42-51(45-50)58-38-34-30-26-22-18-14-10-6-2)54-47-55(61-56-54)49-43-52(59-39-35-31-27-23-19-15-11-7-3)46-53(44-49)60-40-36-32-28-24-20-16-12-8-4/h41-47H,5-40H2,1-4H3 |
Clave InChI |
YMWVOSDNIPOFAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC(=CC(=C1)C2=CC(=NO2)C3=CC(=CC(=C3)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


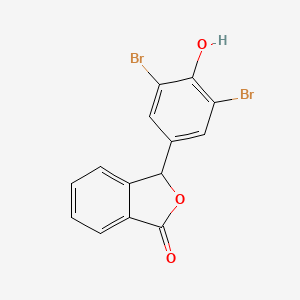
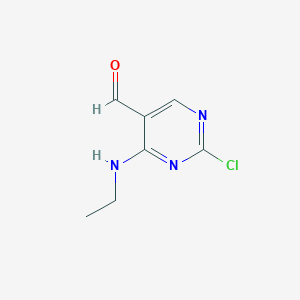
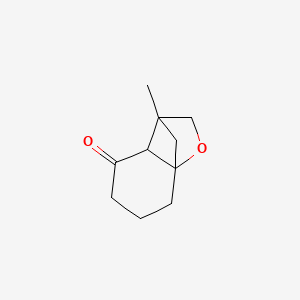

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
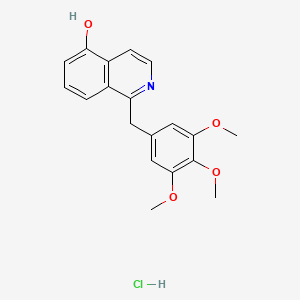
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)


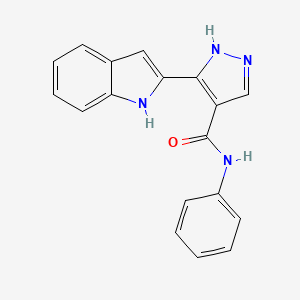
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)

